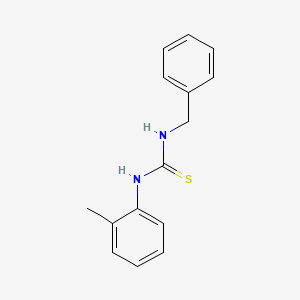

1-Benzyl-3-(2-methylphenyl)thiourea

Description

1-Benzyl-3-(2-methylphenyl)thiourea (CAS No. 131389-20-3) is a thiourea derivative with the molecular formula C₁₆H₁₈N₂S and a molecular weight of 270.39 g/mol. Structurally, it features a benzyl group attached to the N1 position and a 2-methylphenyl group at the N3 position of the thiourea core (CS—N—C—N). This compound is classified under organic building blocks and is typically available at 98% purity for research purposes .

Properties

IUPAC Name |

1-benzyl-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-12-7-5-6-10-14(12)17-15(18)16-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAXLFYUHSDZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiourea moiety can yield corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The benzyl and 2-methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Synthetic Routes

1-Benzyl-3-(2-methylphenyl)thiourea can be synthesized through several methods, one common approach being the condensation of benzylamine with 2-methylphenyl isothiocyanate in an organic solvent such as ethanol or methanol under reflux conditions. The product is typically purified through recrystallization.

Industrial Production

In industrial settings, similar synthetic routes may be employed but on a larger scale. Continuous flow reactors and automated systems can enhance efficiency and yield, while green chemistry principles can be applied to minimize waste and recycle solvents.

Types of Reactions

This compound undergoes various chemical reactions:

- Oxidation : Can form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The thiourea moiety can yield corresponding amines with reducing agents like lithium aluminum hydride.

- Substitution : The benzyl and 2-methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents

- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction : Lithium aluminum hydride, sodium borohydride.

- Substitution : Halogenating agents, nucleophiles (amines or alcohols).

Major Products Formed

- Oxidation Products : Sulfoxides, sulfones.

- Reduction Products : Amines.

- Substitution Products : Various substituted thiourea derivatives.

Scientific Research Applications

This compound has a wide range of applications:

Chemistry

- Ligand in Coordination Chemistry : Used to form complexes with transition metals, enhancing catalytic properties and stability.

Biology

- Biological Activity : Investigated for potential antimicrobial, antiviral, and anticancer properties. Its structure allows it to interact with biological targets effectively .

Medicine

- Drug Development : Ongoing research focuses on its ability to inhibit specific enzymes and pathways involved in various diseases. Its unique structure may contribute to its effectiveness as a therapeutic agent .

Industry

- Specialty Chemicals Production : Utilized in the manufacture of dyes, pigments, and polymers due to its reactivity and functional properties.

Uniqueness

The presence of the 2-methylphenyl group imparts distinct steric and electronic properties that influence reactivity and biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the benzyl and 2-methylphenyl groups can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to the inhibition of enzyme activity or the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Compounds like 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea exhibit shortened C—N bonds (1.36–1.41 Å) and planar configurations due to intramolecular N—H⋯O interactions .

- Aromatic vs.

Spectroscopic and Crystallographic Features

- NMR Shifts : Intramolecular hydrogen bonding in thioureas (e.g., N1—H⋯S=C) results in deshielded NH protons, as seen in 1-benzyl-3-(4-phenyl-thiazol-2-yl)thiourea (δ 11.49 ppm for NH) .

- Hydrogen Bonding : Most benzoylthioureas adopt a syn–anti conformation, stabilized by N—H⋯O bonds (e.g., N1—H1⋯O1, 2.586 Å in 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea) .

- Crystal Packing : Helical conformations (e.g., in 3-benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea) arise from supramolecular arrays involving N—H⋯S interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3-(2-methylphenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or arylation reactions. For example, 1-Benzyl-3-(2-halogenphenyl)thiourea derivatives are prepared by reacting benzyl isothiocyanate with substituted anilines in acetone under reflux, followed by purification via recrystallization (e.g., methanol/1,1-dichloroethane) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetone vs. THF), and base selection (e.g., Cs₂CO₃ for Ullmann-type couplings) to improve yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this thiourea derivative?

- Methodological Answer :

- FTIR/Raman : Identify thiourea-specific bands (e.g., ν(C=S) ~1250–1350 cm⁻¹, ν(N–H) ~3200–3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves benzyl and aryl substituents (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolves intramolecular H-bonding (N–H⋯S/O) and planar thiourea core geometry, with typical C–S bond lengths of ~1.68 Å and C–N of ~1.35 Å .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

- Methodological Answer :

- Basis Sets : B3LYP/6-311++G(d,p) calculates vibrational frequencies, HOMO-LUMO gaps, and Mulliken charges. For example, HOMO localization on the thiourea moiety indicates nucleophilic reactivity .

- TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ~270–300 nm) by modeling electronic transitions between π→π* or n→π* orbitals .

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(S)→σ*(C–N)) stabilizing the thione tautomer .

Q. How can researchers resolve discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Vibrational Assignments : Compare experimental IR/Raman peaks with scaled DFT frequencies. Discrepancies >10 cm⁻¹ may indicate anharmonicity or solvent effects .

- Crystallographic Validation : Use X-ray data to refine DFT-optimized geometries. For instance, deviations in dihedral angles (>5°) may require adjusting dispersion corrections in simulations .

- Statistical Metrics : Calculate root-mean-square deviations (RMSD) for bond lengths/angles to assess computational accuracy .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodological Answer :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., urease or kinases) via thiourea’s H-bond donors/acceptors .

- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) with controls for cytotoxicity .

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the aryl ring) to correlate structure with bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address variability in reported biological activity across studies?

- Methodological Answer :

- Standardization : Use consistent assay protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .

- Solubility Control : Account for solubility differences (e.g., DMSO vs. aqueous buffers) that may affect apparent activity .

- Meta-Analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.